molecular formula C8H10Cl2N2O B1426630 2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride CAS No. 1241719-79-8

2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride

Cat. No. B1426630
M. Wt: 221.08 g/mol
InChI Key: JLIGNSFZLYFFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride include a molecular weight of 221.08 . The compound is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Research by Pailloux et al. (2007) explores the synthetic routes to derivatives similar to 2-Chloro-N-(3-methylpyridin-2-YL)acetamide, focusing on their chemical oxidation reactivity. This study provides insights into the oxidation mechanisms and potential applications in synthetic chemistry, highlighting the versatility of such compounds in producing a variety of oxidation products under different conditions (Pailloux et al., 2007).

Copper(II) Complex Formation

Smolentsev (2017) investigates the coordination chemistry of copper(II) with sterically demanding ligands derived from N-(pyridin-2-yl)acetamide, such as 2-Chloro-N-(3-methylpyridin-2-YL)acetamide. The study reveals how substituents influence the coordination geometry and highlights the compound's potential in developing new metal-organic frameworks or catalytic sites (Smolentsev, 2017).

Synthesis of Heterocyclic Compounds

Kobayashi et al. (2007) demonstrate a two-step synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile, closely related to the target compound. This research underlines the importance of such chloroacetamide derivatives in synthesizing biologically active heterocyclic compounds, which could be crucial for pharmaceutical research (Kobayashi et al., 2007).

Environmental Degradation Studies

Tang et al. (2012) provide an interesting application in environmental science, where a newly isolated strain of Stenotrophomonas sp. was found to hydrolyze acetamiprid, a neonicotinoid insecticide synthesized from similar chloropyridinyl compounds. This research indicates the potential use of related compounds in studying bacterial degradation pathways, which could help mitigate environmental pollution (Tang et al., 2012).

Anticancer Activity Exploration

Karaburun et al. (2018) synthesized and tested 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including compounds structurally similar to 2-Chloro-N-(3-methylpyridin-2-YL)acetamide, for their anticancer activity. This highlights the compound's relevance in medicinal chemistry for developing new anticancer agents (Karaburun et al., 2018).

properties

IUPAC Name

2-chloro-N-(3-methylpyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-6-3-2-4-10-8(6)11-7(12)5-9;/h2-4H,5H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIGNSFZLYFFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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